1-(2-Chloro-6-fluorobenzyl)-1H-benzo[d]imidazole-2-thiol
Description
Properties
Molecular Formula |
C14H10ClFN2S |
|---|---|
Molecular Weight |
292.8 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-1H-benzimidazole-2-thione |
InChI |
InChI=1S/C14H10ClFN2S/c15-10-4-3-5-11(16)9(10)8-18-13-7-2-1-6-12(13)17-14(18)19/h1-7H,8H2,(H,17,19) |
InChI Key |
LPEYYOFVNKORJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=S)N2CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Chloro-6-fluorobenzyl)-1H-benzo[d]imidazole-2-thiol typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chloro-Fluorobenzyl Group: The chloro-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chloro-6-fluorobenzyl chloride as the alkylating agent.
Thiol Functionalization: The thiol group can be introduced by reacting the intermediate with a suitable thiolating agent, such as thiourea, under basic conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Chloro-6-fluorobenzyl)-1H-benzo[d]imidazole-2-thiol undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions, particularly at the benzimidazole core, using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, oxidizing or reducing agents, and suitable solvents like methylene chloride or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chloro-6-fluorobenzyl)-1H-benzo[d]imidazole-2-thiol has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Table 1: Substituent Positions and Functional Groups in Benzimidazole Derivatives
Key Observations :
- Electron-withdrawing groups (Cl, F, CF3) enhance electrophilicity and binding to biological targets but may reduce solubility compared to electron-donating groups (e.g., CH3, aryloxy) .
- The 2-thiol group is conserved in derivatives with anti-diabetic activity (e.g., α-glucosidase inhibition) , while its absence correlates with reduced potency in non-thiol analogs .
Key Observations :
Table 3: Pharmacological Profiles of Selected Derivatives
Key Observations :
- Chloro-fluoro substitution (as in the target compound) is associated with broad-spectrum activity but requires optimization for target specificity .
- Derivatives with trifluoromethyl groups (e.g., 4-Chloro-6-CF3 analog) show superior anti-tubercular activity due to enhanced lipophilicity and membrane penetration .
Biological Activity
1-(2-Chloro-6-fluorobenzyl)-1H-benzo[d]imidazole-2-thiol is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activities, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The compound has the following chemical structure and properties:
- Chemical Formula : C14H10ClFN2S
- Molecular Weight : 284.75 g/mol
- CAS Number : 4857-06-1
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many benzimidazole derivatives inhibit specific enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects.
- Antimicrobial Activity : The compound demonstrates activity against various bacterial strains, possibly through disruption of bacterial cell membranes or interference with metabolic pathways.
Antimicrobial Activity
The compound has shown promising antimicrobial properties against several pathogens. Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values against key bacterial strains.
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 3.12 | |
| Escherichia coli | 12.5 | |
| Pseudomonas aeruginosa | 5.0 |
The data indicates that the compound is more effective against Staphylococcus aureus compared to Escherichia coli, which aligns with findings from other benzimidazole derivatives.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies conducted on human liver cell lines (HepG2) revealed that the compound exhibits low toxicity, making it a candidate for further pharmacological development.
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry explored the antibacterial efficacy of various benzimidazole derivatives, including this compound. The researchers found that this compound significantly inhibited bacterial growth at concentrations lower than those required for traditional antibiotics like ampicillin and streptomycin .
Case Study 2: Mechanistic Insights
Another study focused on the molecular mechanisms underlying the antibacterial activity of benzimidazole derivatives. The findings suggested that these compounds could act through multiple pathways, including disruption of DNA replication processes in bacteria . This multi-target approach may help mitigate resistance development.
Q & A
Basic Research: What are the established synthetic routes for 1-(2-Chloro-6-fluorobenzyl)-1H-benzo[d]imidazole-2-thiol, and how can purity be ensured?
Methodological Answer:
The compound can be synthesized via multi-step reactions starting from substituted aniline derivatives. A plausible route involves:
Intermediate Preparation : Reacting 2-chloro-6-fluorobenzyl chloride with imidazolidine-2,4-dione under basic conditions to form a key intermediate (e.g., 3-(2-chloro-6-fluorobenzyl)imidazolidine-2,4-dione) .
Thiol Introduction : Treating the intermediate with Lawesson’s reagent to substitute oxygen with sulfur, yielding the thiol derivative .
Purification : Use recrystallization or column chromatography to isolate the final product. Characterization via -NMR, -NMR, and mass spectrometry (MS) is critical to confirm structural integrity and purity .
Advanced Research: How can researchers optimize reaction yields during synthesis, considering steric and electronic effects?
Methodological Answer:
Yield optimization requires addressing steric hindrance and electronic effects of the 2-chloro-6-fluorobenzyl substituent:
- Catalytic Systems : Employ coupling agents like TSTU (tetramethyl uranium tetrafluoroborate) with DIEA (diisopropylethylamine) to enhance reactivity in nucleophilic substitution steps .
- Solvent and Temperature : Use anhydrous dioxane under reflux (24 hours) to improve reaction efficiency for sulfur substitution .
- Computational Pre-Screening : Density Functional Theory (DFT) can model electronic interactions between reactants to predict optimal conditions (e.g., solvent polarity, temperature) .
Basic Research: What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm), while -NMR confirms carbon骨架 .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 259.013 for thiol derivatives) .
- Infrared (IR) Spectroscopy : Detects functional groups like C-S (600–700 cm) and N-H (3400 cm) stretches .
Advanced Research: How can the compound’s potential as an enzyme inhibitor be evaluated?
Methodological Answer:
- In Vitro Assays : Screen against α-amylase/α-glucosidase using UV-Vis spectroscopy to monitor substrate hydrolysis inhibition. IC values quantify potency .
- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with enzyme active sites (e.g., binding affinity to α-glucosidase’s catalytic pocket) .
- ADMET Analysis : Predict pharmacokinetic properties (e.g., bioavailability, toxicity) using tools like SwissADME or admetSAR .
Advanced Research: What computational strategies are effective for studying electronic properties and nonlinear optical (NLO) behavior?
Methodological Answer:
- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to determine energy gaps (e.g., HOMO-LUMO) and charge transfer potential. Software like Gaussian 09 with B3LYP/6-31G(d) basis sets is standard .
- NLO Properties : Calculate hyperpolarizability (β) to assess NLO activity. For example, nitro-substituted derivatives exhibit enhanced β due to electron-withdrawing effects .
- Natural Bond Orbital (NBO) Analysis : Identify stabilizing interactions (e.g., hyperconjugation) influencing reactivity .
Basic Research: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Toxicity Mitigation : Although not classified as carcinogenic, skin/eye irritation risks necessitate immediate washing with water upon exposure .
- Waste Disposal : Follow EPA guidelines for halogenated waste. Neutralize acidic/basic byproducts before disposal .
Advanced Research: How should researchers address contradictory data in biological activity studies?
Methodological Answer:
- Dose-Response Validation : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to confirm dose-dependent effects .
- Structural Analog Comparison : Test derivatives (e.g., varying substituents on the benzyl group) to isolate structure-activity relationships (SAR) .
- Meta-Analysis : Cross-reference findings with patents (e.g., Espacenet) and databases (PubMed, Scopus) to identify consensus or methodological discrepancies .
Advanced Research: What strategies enhance the compound’s metabolic stability for therapeutic applications?
Methodological Answer:
- Fluorine Substitution : The 6-fluoro group improves metabolic stability by reducing cytochrome P450-mediated oxidation .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability, followed by in vivo enzymatic activation .
- Plasma Stability Assays : Incubate the compound with human plasma (37°C, 24 hours) and quantify degradation via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
